molecular formula C6H7N3O3S B2900082 7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione CAS No. 2137593-81-6

7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2900082
CAS No.: 2137593-81-6
M. Wt: 201.2
InChI Key: BDUGPWDRZGUSEP-UHFFFAOYSA-N
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Description

7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a thiazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with a suitable amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

7-methyl-2,2-dioxo-1H-pyrazolo[3,4-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c1-9-6-4(2-7-9)5(10)3-13(11,12)8-6/h2,8H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUGPWDRZGUSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)CS(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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